Cas no 896304-05-5 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide)

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide
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- Inchi: 1S/C21H19N3O3S2/c1-14-15(2)28-21(19(14)13-22)23-20(25)16-9-11-18(12-10-16)29(26,27)24(3)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,25)
- InChI Key: JMIAYCHMXFHICW-UHFFFAOYSA-N
- SMILES: C(NC1SC(C)=C(C)C=1C#N)(=O)C1=CC=C(S(N(C)C2=CC=CC=C2)(=O)=O)C=C1
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2590-0078-20μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-5mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-100mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-20mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-5μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-1mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-10mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-40mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-10μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2590-0078-2mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
896304-05-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide Related Literature
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide
Professional Introduction to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 896304-05-5)
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide, identified by its CAS number 896304-05-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential applications in drug development and therapeutic interventions.
The molecular structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a cyano group at the 3-position of the thiophene ring and a sulfamoyl group at the 4-position of the benzamide moiety introduces both electrophilic and nucleophilic centers, facilitating various chemical reactions and interactions. Additionally, the methyl substituents on the thiophene ring enhance the lipophilicity of the molecule, which is often a critical factor in determining its bioavailability and pharmacokinetic behavior.
In recent years, there has been a growing interest in thiophene-based compounds due to their diverse biological activities. Thiophenes, as heterocyclic aromatic compounds, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide is particularly noteworthy, as it may confer enhanced binding affinity to biological targets. This has led to extensive research into its potential as a lead compound for the development of novel therapeutic agents.
The sulfamoyl group in the molecule is another critical feature that contributes to its pharmacological profile. Sulfonamides are well-known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. The incorporation of a sulfamoyl group into the benzamide backbone of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide suggests that it may interact with various biological targets, potentially leading to therapeutic benefits. Furthermore, the presence of a methyl group on the phenyl ring adjacent to the sulfamoyl group may influence the compound's solubility and metabolic stability.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. By modifying specific functional groups within a molecular framework, researchers can fine-tune the biological activity of a compound. N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide serves as an excellent example of how strategic modifications can lead to the discovery of novel bioactive molecules. The cyano group, for instance, can participate in hydrogen bonding interactions with biological targets, while the methyl substituents can enhance hydrophobic interactions.
In addition to its structural features, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide has been studied for its potential applications in medicinal chemistry. Researchers have explored its interactions with various enzymes and receptors, aiming to identify new therapeutic targets. The compound's ability to modulate biological pathways makes it a valuable candidate for further investigation. Moreover, its unique structural motifs suggest that it may have applications beyond traditional drug development, such as in materials science and agrochemicals.
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide presents several challenges due to its complex molecular architecture. However, advances in synthetic chemistry have made it possible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been employed to introduce the desired functional groups at specific positions within the molecule. These synthetic strategies are crucial for generating libraries of compounds for high-throughput screening and drug discovery.
The pharmacokinetic properties of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide are also of great interest. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) play a critical role in determining whether a compound will be successful in clinical settings. Studies have begun to investigate these aspects using computational modeling and experimental techniques. By understanding how the molecule behaves in vivo, researchers can optimize its pharmacokinetic profile and improve its potential as a therapeutic agent.
In conclusion, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 896304-05-5)) will play an important role in the development of novel drugs and therapeutic strategies.
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